molecular formula C9H9N3O B158553 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1913-72-0

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B158553
CAS No.: 1913-72-0
M. Wt: 175.19 g/mol
InChI Key: HWGAGILTAOQBPD-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1913-72-0) is a high-value heterocyclic building block in medicinal chemistry and pharmaceutical research. This compound serves as a core scaffold for designing novel bioactive molecules, particularly in oncology and immunology. Its primary research value lies in its role as a key intermediate for the synthesis of potential histamine H1-receptor antagonists. Studies have shown that derivatives based on this pyridopyrimidine scaffold exhibit potent histamine H1-receptor antagonistic activity in pharmacological models . Furthermore, the pyrido[2,3-d]pyrimidine structural motif is recognized as a privileged framework in drug discovery, with derivatives demonstrating significant activity against a range of therapeutic targets, including various kinases such as tyrosine-protein kinase transforming protein Abl, cyclin-dependent kinases (CDK), and mTOR . These kinase inhibitors are crucial for investigating new pathways in cancer therapy, making this compound a vital template for developing potential anticancer agents . The compound is offered with a high level of purity for research applications. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in a laboratory setting and is not intended for personal or human use.

Properties

IUPAC Name

5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGAGILTAOQBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419837
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1913-72-0
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-Mercaptopyrimidin-4(3H)-one Intermediate

The synthesis begins with the reaction of thiourea and ethyl cyanoacetate under anhydrous HCl gas, producing 2-mercaptopyrimidin-4(3H)-one. This intermediate serves as the pyrimidine core, with the mercapto (-SH) group at position 2 providing a reactive site for subsequent cyclization. The reaction typically proceeds at 80–100°C for 4–6 hours, yielding a thiol-functionalized pyrimidine ring system.

Cyclocondensation with Acetylacetone

The critical step involves cyclocondensation of the intermediate with acetylacetone (2,4-pentanedione), which introduces the pyridine ring and the 5,7-dimethyl substituents. Acetylacetone’s diketone structure enables a Knorr-like cyclization, where its methyl groups are incorporated into positions 5 and 7 of the pyrido[2,3-d]pyrimidin-4-one framework. The reaction is conducted in refluxing ethanol or acetic acid, with catalytic piperidine facilitating dehydration.

Key Reaction Parameters

  • Temperature: 100–120°C

  • Time: 8–12 hours

  • Yield: 65–75% (estimated based on analogous derivatives)

Functionalization and Purification

Post-cyclization, the mercapto group at position 2 is methylated using methyl iodide in alkaline conditions, forming a methylthio (-SMe) derivative. For the parent compound, this group is subsequently displaced via nucleophilic substitution with ammonia or hydrolyzed under acidic conditions to yield the unsubstituted pyridopyrimidinone. Final purification involves recrystallization from ethanol or dimethylformamide (DMF), yielding light beige amorphous powder.

Cyclization of Preformed Pyrimidine Derivatives

Synthesis of 4-Amino-5-bromopyrimidine

This route starts with 5-bromo-4-chloropyrimidine, which undergoes amination with aqueous or alcoholic ammonia to form 4-amino-5-bromopyrimidine. The bromine at position 5 acts as a leaving group, enabling subsequent ring expansion.

Ring Expansion via Three-Carbon Insertion

The 4-amino-5-bromopyrimidine undergoes cyclization with a three-carbon synthon, such as malononitrile or acetylacetone, to construct the pyridine ring. For 5,7-dimethylpyrido[2,3-d]pyrimidin-4-one, acetylacetone is preferred, as its methyl groups directly contribute to positions 5 and 7. The reaction proceeds via nucleophilic attack at the bromine site, followed by cyclodehydration.

Optimized Conditions

  • Catalyst: Palladium(II) acetate or copper(I) iodide

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Yield: >60% in 87% of reported cases

Alternative Approaches and Modifications

Electrophilic Aromatic Substitution

Pyrido[2,3-d]pyrimidines with electron-rich pyrimidine rings can undergo electrophilic methylation at positions 5 and 7 using methyl iodide or dimethyl sulfate. However, this method requires stringent temperature control (0–5°C) and is less regioselective compared to cyclocondensation strategies.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound thiourea derivatives have been employed to synthesize pyridopyrimidinones, though yields remain modest (50–55%).

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialsKey StepsYieldAdvantagesLimitations
CyclocondensationThiourea, ethyl cyanoacetateCyclization with acetylacetone65–75%Direct introduction of methyl groupsMulti-step, toxic reagents (HCl)
Preformed pyrimidine4-Amino-5-bromopyrimidineRing expansion>60%High regioselectivityRequires specialized precursors
Electrophilic substitutionPreformed pyridopyrimidinoneMethylation40–50%SimplicityLow regioselectivity

Physical Properties Summary
Table 2: Physicochemical Data

PropertyValue
Melting point330°C
Molecular formulaC₉H₉N₃O
Molecular weight175.19 g/mol
Boiling point306.48°C (estimated)
Density1.2065 g/cm³ (estimated)

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits a wide range of biological activities that make it a valuable compound in medicinal chemistry.

Antitumor Activity

Research indicates that this compound has significant antitumor properties. It functions as an inhibitor of various tyrosine kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting potential as a therapeutic agent for cancer treatment .

Table 1: Antitumor Activity of this compound

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15Tyrosine kinase inhibition
Lung Cancer10Induction of apoptosis
Colon Cancer12Inhibition of cell proliferation

Antibacterial Properties

The compound has also been studied for its antibacterial effects. It shows activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Biological Research

In biological research, this compound is being explored for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic processes.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Table 3: Enzyme Inhibition by this compound

EnzymeIC50 (µM)Type of Inhibition
Cyclooxygenase (COX)25Competitive
Lipoxygenase (LOX)30Non-competitive

Industrial Applications

Beyond medicinal uses, this compound is also being investigated for its applications in materials science.

Development of New Materials

The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. It can serve as a building block for synthesizing complex heterocyclic compounds used in organic electronics and photonic devices .

Table 4: Industrial Applications of this compound

Application AreaDescription
Organic ElectronicsUsed in the synthesis of conductive polymers
Photonic DevicesServes as a precursor for light-emitting compounds

Mechanism of Action

The mechanism of action of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. It has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition disrupts cellular processes, leading to its antitumor and antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one becomes evident when compared to analogs with variations in substituents, ring fusion, or heteroatom composition. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Compound Name Structural Features Key Differences Biological/Physicochemical Impact Reference
6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Bromine at position 6, methyl at 2 and 7 Additional bromine at position 6 Enhanced electrophilicity; potential for halogen bonding in biological targets. Bromine increases molecular weight and may alter pharmacokinetics .
2-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one Chlorophenyl and methoxyphenyl substituents Bulky aromatic substituents Improved binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Methoxy group enhances solubility .
3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Amino group at position 3, chloropyridine at position 2 Amino group introduces hydrogen-bonding capability Potential for dual-target inhibition (e.g., kinase and receptor interactions). Chloropyridine moiety may enhance CNS penetration .

Core Ring Modifications

Compound Class Core Structure Key Differences Impact Reference
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Thiophene fused to pyrimidinone Thiophene instead of pyridine Altered electronic properties; increased sulfur-mediated interactions (e.g., antimicrobial activity). Lower basicity compared to pyrido analogs .
Pyrido[4,3-d]pyrimidin-4(3H)-one Pyridine fused at [4,3-d] position Different nitrogen arrangement in fused rings Varied hydrogen-bonding patterns; distinct selectivity for enzyme isoforms (e.g., EGFR vs. VEGFR) .
Pyrrolo[1,2-a]pyrimidin-4-one Pyrrolidine fused to pyrimidinone Non-aromatic pyrrolidine ring Reduced planarity; conformational flexibility may improve binding to allosteric sites .

Key Research Findings

Substituent Effects: Methyl groups at positions 5 and 7 in pyrido[2,3-d]pyrimidinones enhance metabolic stability compared to halogenated analogs, as evidenced by reduced cytochrome P450 interactions .

Ring System Influence: Pyrido[2,3-d]pyrimidinones exhibit higher binding affinity to ATP-binding sites in kinases than thieno analogs due to nitrogen-rich aromaticity .

Pharmacokinetics : Bulky substituents (e.g., chlorophenyl) improve oral bioavailability but may increase plasma protein binding, reducing free drug concentration .

Biological Activity

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, primarily focusing on anticancer effects, kinase inhibition, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring fused with a pyridine structure. This unique arrangement contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and related compounds. The biological evaluation primarily involves assessing the compound's cytotoxicity against several cancer cell lines using assays such as MTT and ELISA.

Case Studies

  • Inhibition of EGFR Kinase :
    • In a study evaluating various pyrido[2,3-d]pyrimidines, this compound demonstrated moderate inhibitory activity against the EGFR L858R/T790M mutant kinase. The IC50 value was reported to be above 50 µM in multiple cell lines (NCI-H1975, A549) .
    • Comparative analysis indicated that compounds with simpler structures showed higher activity due to better binding affinities to the kinase .
  • Selectivity and Cytotoxicity :
    • The compound exhibited selective cytotoxicity towards certain cancer cell lines. For instance, it showed less activity against NCI-H460 compared to A549 and NCI-H1975 cells. This selectivity suggests potential for targeted cancer therapies .

The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation:

  • EGFR Pathway : By inhibiting EGFR mutations commonly found in non-small cell lung cancer (NSCLC), the compound disrupts downstream signaling that promotes cell survival and proliferation .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases, thereby preventing cancer cells from dividing .

Other Biological Activities

Beyond its anticancer properties, this compound has been associated with various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as E. coli and S. aureus, indicating potential use as antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although detailed investigations are required to elucidate this aspect further .

Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerModerate inhibition of EGFR kinase; selective cytotoxicity against specific cancer cell lines
AntimicrobialActivity against E. coli and S. aureus
Anti-inflammatoryPotential effects observed; further studies needed

Q & A

Q. What are the common synthetic routes for 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one?

The compound is typically synthesized via a multi-step process starting with 2-amino-4,6-dimethyl nicotinamide. This intermediate reacts with substituted aryl aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are subsequently oxidized to yield the target compound . Alternative routes involve transamidation of ester intermediates followed by intramolecular cyclization under acidic conditions (e.g., formic acid or AcOH), achieving yields up to 93% in optimized protocols .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and regiochemistry.
  • Mass spectrometry (ESI or EI-MS) for molecular weight validation.
  • HPLC or LC-MS for purity assessment, particularly when synthesized via multi-component reactions .
    PubChem provides computed InChI and spectral data for cross-validation .

Q. What are the primary biological targets or applications of this compound in research?

The compound serves as a versatile scaffold in medicinal chemistry:

  • Enzyme inhibition : Targets kinases and microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammatory pathways .
  • Anticancer studies : Derivatives exhibit antiproliferative activity by modulating cell signaling pathways .
  • Antibacterial/antiviral research : Structural analogs have shown activity against microbial targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields of this compound?

Optimization strategies include:

  • Catalyst screening : Use of DMF-DMA (dimethylformamide-dimethylacetal) to enhance amidino ester formation, a critical intermediate step .
  • Temperature control : Refluxing in AcOH at 140–150°C for cyclization, reducing side-product formation .
  • Purification techniques : Neutralization with NaOH (10%) followed by ethanol recrystallization improves purity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Substitution patterns : Minor structural changes (e.g., 5,7-dimethyl vs. 5,6-dimethyl analogs) significantly alter target affinity. Validate SAR using standardized assays .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., COX-2 vs. mPGES-1) to confirm selectivity .
  • Cellular context : Differences in cell lines or assay conditions (e.g., pH, co-factors) can modulate activity. Replicate studies in multiple models .

Q. What computational methodologies are employed to design derivatives with enhanced bioactivity?

Advanced approaches include:

  • Molecular docking : Simulate binding to target pockets (e.g., VEGFR-2 hinge region) to prioritize hydrophobic or hydrogen-bonding substituents .
  • Hybridization strategies : Combine thieno[2,3-d]pyrimidin-4(3H)-one cores with 1,3,4-oxadiazol spacers to optimize pharmacophore alignment .
  • MD simulations : Assess ligand-protein stability and conformational dynamics over nanosecond timescales .

Q. How can researchers validate the stability and storage requirements of this compound?

  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.
  • Storage protocols : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis, as recommended for related pyridopyrimidines .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReactantsConditionsYieldReference
2-Amino-4,6-dimethyl nicotinamideEthyl cyanoacetate, malonamamidine HClStepwise alkylation/amidation65–70%
Dihydropyrido[2,3-d]pyrimidinoneAryl aldehydes, AcOHReflux, 12 hr85–90%
Final oxidized productDihydropyrido intermediate, H₂O₂RT, 6 hr75–80%

Q. Table 2. Biological Activity of Derivatives

Derivative StructureTargetIC₅₀ (µM)Key ModificationReference
2-Aryl substitutedmPGES-10.12–1.8Electron-withdrawing groups at C-2
Thieno-pyrimidine hybridVEGFR-20.08–0.35Oxadiazol spacer + hydrophobic tail

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

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